Butyl ethyl naphthalen-1-yl phosphate
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Overview
Description
Butyl ethyl naphthalen-1-yl phosphate is an organophosphorus compound that features a naphthalene ring substituted with butyl, ethyl, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl ethyl naphthalen-1-yl phosphate typically involves the reaction of naphthalen-1-yl phosphorodichloridate with butyl and ethyl alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. The use of efficient catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl naphthalen-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction pathway and product .
Major Products
The major products formed from these reactions include various naphthalene derivatives, phosphates, and phosphines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Butyl ethyl naphthalen-1-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl ethyl naphthalen-1-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. The detailed molecular mechanisms depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl ethyl naphthalen-1-yl phosphate include other naphthalene-based phosphates and phosphines, such as:
- Butyl naphthalen-1-yl phosphate
- Ethyl naphthalen-1-yl phosphate
- Naphthalen-1-yl diphenylphosphine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61911-65-7 |
---|---|
Molecular Formula |
C16H21O4P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
butyl ethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C16H21O4P/c1-3-5-13-19-21(17,18-4-2)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
RSUFTHREZZDQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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